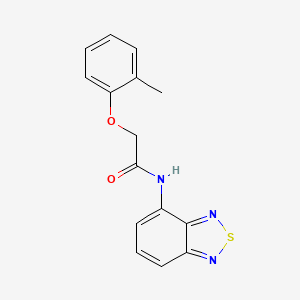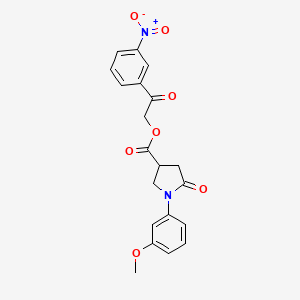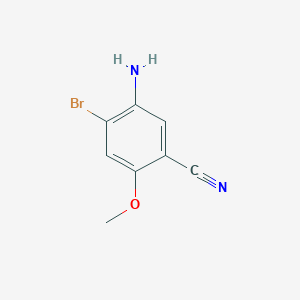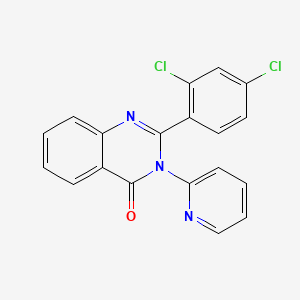
(+-)-Tartaric acid; catharanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Tartaric acid and catharanthine are two distinct compounds with significant roles in various scientific fields. (±)-Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant and stabilizer. Catharanthine, on the other hand, is an indole alkaloid derived from the plant Catharanthus roseus. It is a precursor to the anticancer drugs vinblastine and vincristine, which are used in chemotherapy.
準備方法
Synthetic Routes and Reaction Conditions: (±)-Tartaric acid can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the hydrolysis of tartaric esters. Industrially, it is often obtained as a byproduct of the wine-making process, where it precipitates as potassium bitartrate.
Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The yield and purity of catharanthine can be enhanced by using specific elicitors like chitooligosaccharides .
化学反応の分析
Types of Reactions: (±)-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate. Reduction of tartaric acid can produce meso-tartaric acid. Esterification with alcohols in the presence of acid catalysts forms tartaric esters.
Catharanthine undergoes several reactions, including oxidation and dimerization. It can be oxidized to form catharanthine N-oxide. Dimerization with vindoline forms vinblastine, a potent anticancer agent .
Common Reagents and Conditions: For (±)-tartaric acid, common reagents include potassium permanganate for oxidation and sulfuric acid for esterification. Catharanthine reactions often involve oxidizing agents and specific conditions to promote dimerization with vindoline.
Major Products: The major products from (±)-tartaric acid reactions include oxalic acid, meso-tartaric acid, and tartaric esters. From catharanthine, major products include catharanthine N-oxide and vinblastine .
科学的研究の応用
(±)-Tartaric acid is used in various scientific research applications, including chiral resolution and as a standard in analytical chemistry. It is also used in the synthesis of other organic compounds.
Catharanthine has significant applications in medicinal chemistry. It is a precursor to vinblastine and vincristine, which are used to treat various cancers, including leukemia and Hodgkin’s lymphoma. Research has also explored its potential in modulating oxidative stress and apoptosis in cancer cells .
作用機序
Catharanthine exerts its effects by disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis. It inhibits phosphodiesterase activity, elevating intracellular cAMP levels, and activates autophagy signaling pathways by inhibiting mTOR .
類似化合物との比較
Catharanthine is similar to other vinca alkaloids like vincristine and vinblastine. it is unique in its ability to be dimerized with vindoline to form vinblastine. Other similar compounds include vindoline, tabersonine, and akuammicine .
Conclusion
(±)-Tartaric acid and catharanthine are two compounds with diverse applications in various fields. While (±)-tartaric acid is widely used in the food industry and scientific research, catharanthine plays a crucial role in cancer treatment. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their applications in science and industry.
特性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1 |
InChIキー |
JYBKPXVXYJDIFX-QFUJWSNYSA-N |
異性体SMILES |
CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)

![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)

![4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)


![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12460737.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12460742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12460748.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12460750.png)

![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12460764.png)
